molecular formula C23H22N4O2S B2788383 N-(5-methylisoxazol-3-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206998-64-2

N-(5-methylisoxazol-3-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2788383
CAS No.: 1206998-64-2
M. Wt: 418.52
InChI Key: RHLWEWLADCKJKZ-UHFFFAOYSA-N
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Description

N-(5-Methylisoxazol-3-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,3-oxazole (isoxazole) ring and a substituted imidazole core. The molecule incorporates a thioether linkage (-S-) between the acetamide and imidazole moieties, which may enhance metabolic stability compared to oxygen-based ethers.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15-8-10-18(11-9-15)20-13-24-23(27(20)19-7-5-4-6-16(19)2)30-14-22(28)25-21-12-17(3)29-26-21/h4-13H,14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLWEWLADCKJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Acetamide Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Key Structural Features Reference
Target Compound Isoxazole (5-methyl), imidazole (o-tolyl, p-tolyl), thioether linkage Not reported N/A Dual aromatic systems, thioether bridge
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 1,3,4-Thiadiazole, chlorobenzyl, isopropylphenoxy 132–134 74 Thiadiazole core, halogen substitution
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 1,3,4-Thiadiazole, benzylthio, methoxyphenoxy 135–136 85 Methoxy group, benzylthio substitution
2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA) Oxadiazole, chlorophenyl, thienopyridine Not reported N/A Oxadiazole-thio linkage, fused thiophene system
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole, benzodioxole Amorphous solid 84 Benzimidazole core, benzodioxole substitution

Key Observations:

Heterocyclic Core Influence :

  • The target compound’s imidazole-isoxazole architecture contrasts with thiadiazole (e.g., 5e, 5m) or benzimidazole (e.g., 28) cores in analogs. Thiadiazole derivatives (e.g., 5e) exhibit higher melting points (132–170°C), likely due to rigid planar structures and hydrogen-bonding capacity .
  • Benzodioxole-substituted compounds (e.g., 28) form amorphous solids, suggesting reduced crystallinity compared to thiadiazole analogs .

Substituent Effects :

  • Halogenation : Chlorine substitution (e.g., 5e) correlates with moderate yields (74–82%) and enhanced thermal stability .
  • Aromatic Thioethers : Benzylthio groups (e.g., 5m) improve yields (85%) compared to ethylthio derivatives (e.g., 5g, 68–78%), possibly due to stabilized intermediates during synthesis .
  • Methyl/Methoxy Groups : The target’s o-tolyl and p-tolyl substituents may enhance lipophilicity compared to methoxy-substituted analogs (e.g., 5k), which exhibit lower melting points (135–140°C) .

Biological Relevance :

  • Thiadiazole-thioacetamide hybrids (e.g., 5e, 5m) are associated with antimicrobial and enzyme-inhibitory activities, attributed to sulfur-containing motifs interacting with biological targets .
  • Benzimidazole derivatives (e.g., 28) demonstrate potency as indoleamine 2,3-dioxygenase inhibitors, highlighting the role of fused aromatic systems in modulating enzyme binding .
  • The target’s imidazole-thioether structure may mimic ATP-binding motifs in kinase inhibitors, as seen in CDK5/p25 inhibitors (e.g., compound 9 in ) .

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